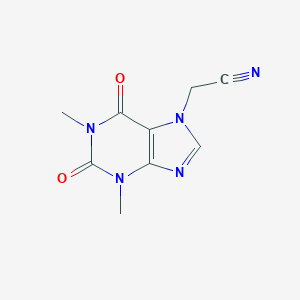

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-

説明

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- is a chemical compound with the molecular formula C9H9N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- typically involves the reaction of theophylline with acetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

化学反応の分析

Nucleophilic Substitution at the Acetonitrile Group

The nitrile group can undergo hydrolysis, reduction, or serve as a precursor for heterocycle formation:

Functionalization of the Xanthine Core

The purine ring undergoes regioselective modifications at N-1, N-3, and C-8 positions under controlled conditions:

Halogenation at C-8

Chlorination or bromination enhances electrophilicity for subsequent cross-coupling:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NCS | Anhydrous THF, RT | 8-Chloro derivative | 76% | |

| Br₂ | DCM, 0°C | 8-Bromo derivative | 82% |

Alkylation and Arylation

The N-7 acetonitrile group facilitates alkylation via Mitsunobu or nucleophilic substitution:

| Substrate | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF | 7-Propargyl derivative | Click chemistry scaffolds | |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄, CuI | Aryl-substituted hybrids | Kinase inhibitors |

Key Hybridization Reactions

The compound serves as a precursor for dual-target hybrids with anti-inflammatory and acetylcholinesterase (AChE) inhibitory activity:

Conjugation with Bioactive Moieties

| Hybrid Partner | Coupling Method | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Eugenol | Esterification | AChE inhibition: 1.8 μM | |

| Isatin | Amide bond | Anti-inflammatory: NO reduction >50% at 10 μM |

Mechanistic Insight :

- Hybrid 6d (eugenol conjugate) binds to AChE’s catalytic triad (Trp286, Ser293) and peripheral anionic site (Tyr337) via H-bonding and π-π stacking .

- Molecular docking confirms stabilization at nitric oxide synthase (NOS-3) heme-binding site .

Stability and Pharmacokinetic Profiling

The compound exhibits stability in simulated gastrointestinal environments:

| Parameter | Gastric (pH 1.2) | Intestinal (pH 6.8) | Plasma Stability |

|---|---|---|---|

| Half-life | >24 h | >24 h | >12 h |

| Degradation | <5% | <8% | <10% |

Key Finding : Minimal hydrolysis of the nitrile group under physiological conditions supports oral bioavailability .

Spectroscopic Characterization

Critical NMR signals for reaction monitoring:

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research indicates that purine derivatives exhibit significant anticancer activities. For instance, compounds similar to 7H-Purine-7-acetonitrile have been studied for their ability to inhibit tumor growth by disrupting nucleotide synthesis pathways in cancer cells . In particular, the modulation of purine metabolism has been shown to enhance the efficacy of certain chemotherapeutic agents by targeting metabolic vulnerabilities in tumors .

Antiviral Activity

Purine derivatives have also been explored as potential antiviral agents. Compounds structurally related to 7H-Purine-7-acetonitrile have demonstrated activity against various viruses by interfering with viral replication mechanisms. For example, some derivatives have shown promise as inhibitors of hepatitis B virus (HBV), highlighting their potential in antiviral drug development .

Biochemical Applications

Enzyme Inhibition

The compound's structure allows it to act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Studies have indicated that modifications in purine structures can lead to enhanced binding affinities for enzymes such as adenylate kinase and guanylate kinase . This property can be exploited in the design of selective enzyme inhibitors which may serve as therapeutic agents.

Metabolic Pathway Modulation

Research has shown that certain purine derivatives can alter metabolic pathways within cells. Inhibiting specific enzymes involved in the de novo synthesis of purines can lead to changes in cellular metabolism and growth patterns, particularly in cancer cells . This modulation can be critical for developing targeted therapies that exploit metabolic dependencies of cancer cells.

Materials Science

Synthesis of Ionic Liquids

7H-Purine-7-acetonitrile can serve as a building block for the synthesis of ionic liquids (ILs). These ILs have applications in various fields including catalysis and materials synthesis. The incorporation of purine structures into ILs enhances their solubility and stability, making them suitable for applications such as biomolecule extraction and metal recovery .

Case Studies

作用機序

The mechanism of action of 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological context .

類似化合物との比較

Similar Compounds

Theophylline: A methylxanthine derivative with similar structural features.

Caffeine: Another methylxanthine with stimulant properties.

Adenine: A purine base found in DNA and RNA.

生物活性

7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. Purines are essential biomolecules involved in various physiological processes, including energy metabolism and signal transduction. This article explores the biological activity of this specific compound through a review of recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a purine base structure with specific modifications that enhance its biological activity. The molecular formula is , and it features a tetrahydro configuration which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that purine derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that purine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

- Neuroprotective Effects : Certain purines have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

The mechanisms underlying the biological activity of 7H-Purine-7-acetonitrile include:

- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of key enzymes such as xanthine oxidase (XOD), which plays a role in uric acid metabolism. This inhibition can reduce oxidative stress and inflammation.

- Modulation of Signaling Pathways : Purines can influence signaling pathways related to cell proliferation and survival, particularly through interactions with adenosine receptors.

Anticancer Activity

A study conducted on various purine derivatives demonstrated significant anticancer effects against different cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7H-Purine | A549 (Lung Cancer) | 5.4 | EGFR/HER2 inhibition |

| 7H-Purine | MCF-7 (Breast Cancer) | 4.2 | Apoptosis induction |

Neuroprotective Effects

In vitro studies have shown that the compound protects neuronal cells from oxidative damage by reducing reactive oxygen species (ROS) levels. This neuroprotective effect is crucial for potential applications in neurodegenerative diseases.

Anti-inflammatory Activity

Research has indicated that the compound can significantly reduce inflammation markers in animal models of arthritis. The mechanism involves downregulation of pro-inflammatory cytokines.

特性

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVAWOOMPGXBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192962 | |

| Record name | 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39908-33-3 | |

| Record name | 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039908333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Purine-7-acetonitrile, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。